molecular formula C₁₅H₂₄ B1145184 α-Muurolene CAS No. 31983-22-9

α-Muurolene

Cat. No. B1145184
CAS RN: 31983-22-9
M. Wt: 204.35
InChI Key:
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Description

α-Muurolene is a sesquiterpene with the molecular formula C15H24 . It is a natural product that is biosynthesized by sesquiterpene synthases . It is found in various plants and fungi .


Synthesis Analysis

α-Muurolene is synthesized by sesquiterpene synthases (STSs). In a study, it was found that FvSTS03, a sesquiterpene synthase from the edible fungi Flammulina velutipes, produced α-Muurolene . The synthesis of α-Muurolene can also be influenced by environmental factors. For instance, it was found that processing tea leaves under low-temperature conditions may be conducive to the biosynthesis of α-Muurolene .


Molecular Structure Analysis

The molecular structure of α-Muurolene can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

α-Muurolene is produced as a result of the cyclization reaction mechanism of sesquiterpene synthases . It was found that FvSTS03 predominantly produced Δ-cadinol, with small amounts of minor products, including γ-muurolene, α-muurolene, β-cadinene, and α-cadinol .


Physical And Chemical Properties Analysis

α-Muurolene has a molecular weight of 204.3511 . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

  • Enhanced Production in Plant Cell Cultures : α-Muurolene was found in significantly higher concentrations in methyl jasmonate-induced Persicaria minor cell suspension cultures, indicating its enhanced production in plant cell culture systems (Sellapan, Rohani, & Noor, 2018).

  • Influence on Grape and Wine Aroma : α-Muurolene levels in grapes were observed to increase with UV attenuation, affecting the terpene composition that contributes to the flavor and aroma of grapes and wine (Miao, Luo, Liu, Howell, & Zhang, 2020).

  • Chemical Fingerprinting in Olive Oils : α-Muurolene has been used in the chemical fingerprinting of extra virgin olive oil, aiding in the classification and traceability of olive oil varieties (Damascelli & Palmisano, 2013).

  • Identification in Traditional Medicinal Preparations : α-Muurolene was identified as a main component in Calendula officinalis and Eucalyptus globulus tinctures, commonly used in traditional medicine and topical preparations (Savchenko, 2018).

  • Role in Dairy Product Differentiation : The presence of α-Muurolene was instrumental in differentiating milk and cheese products based on seasonal feeding regimens in sheep flocks (Valdivielso, Renobales, Aldai, & Barrón, 2017).

  • In Vitro and In Vivo Anticancer Potential : α-Muurolene was a major constituent in the essential oil from Xylopia laevigata leaves, which showed significant in vitro and in vivo anticancer potential (Quintans et al., 2013).

  • Antimicrobial Properties : The antimicrobial properties of α-Muurolene were observed in the study of essential oils from various plants, indicating its potential in the development of antimicrobial agents (Melliou, Stratis, & Chinou, 2007).

  • Antifungal Activity : α-Muurolene exhibited antifungal activity against various plant pathogenic fungi, suggesting its potential use in agricultural fungicides (Chang et al., 2008).

  • Insecticidal Properties : The essential oil containing α-Muurolene from Baccharis dracunculifolia showed effective insecticidal activity against Cochliomyia macellaria, a species of blowfly (Chaaban et al., 2018).

  • Cytotoxic Activity : α-Muurolene was a major compound in the n-hexane fraction of Myristica fatua Houtt leaves, which demonstrated potent cytotoxic activity against MCF-7 breast cancer cell lines (Fajriah et al., 2017).

Mechanism of Action

The enzyme α-Muurolene synthase (EC 4.2.3.125, Cop3) catalyzes the conversion of (2E,6E)-farnesyl diphosphate to α-Muurolene and diphosphate .

Future Directions

Research on α-Muurolene is ongoing. For instance, it was found that α-Muurolene content was higher in winter dry tea, contributing to its distinct woody aroma . Future research could investigate the influence of environmental factors on the biosynthesis of α-Muurolene . Additionally, α-Muurolene and other sesquiterpenes could be explored for potential antiviral properties against SARS-CoV-2 .

properties

IUPAC Name

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYBMKBYCGXDH-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275971, DTXSID601020738
Record name (+)-alpha-Muurolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-alpha-Muurolene

CAS RN

17627-24-6, 31983-22-9
Record name (+)-α-Muurolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-alpha-Muurolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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